molecular formula C9H16F2N2O2 B12453442 tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B12453442
M. Wt: 222.23 g/mol
InChI Key: DODJSPBKCAGGTQ-LURJTMIESA-N
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Description

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, an amino group, and two fluorine atoms attached to a pyrrolidine ring

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino group, and two fluorine atoms on a pyrrolidine ring. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3/t6-/m0/s1

InChI Key

DODJSPBKCAGGTQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N

Origin of Product

United States

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